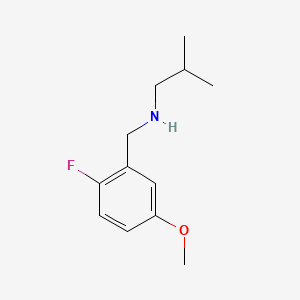
1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In industrial settings, the production of 1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and efficient production.
Analyse Des Réactions Chimiques
1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl ring or piperazine moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine has a wide range of scientific research applications, including:
Biology: It is employed in the study of biological systems, where its unique structural features allow for the investigation of molecular interactions and biological pathways.
Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethoxy groups play a crucial role in enhancing its binding affinity and selectivity towards these targets. Molecular docking studies have shown that the compound can effectively inhibit certain enzymes, leading to its potential use as an anti-inflammatory agent . The pathways involved in its mechanism of action include the modulation of inflammatory mediators and the inhibition of pro-inflammatory signaling cascades.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-5-(trifluoromethoxy)benzyl)piperazine can be compared with other piperazine derivatives that possess similar structural features. Some of these compounds include:
1-(2-Fluoro-5-(trifluoromethoxy)phenyl)piperazine: This compound shares the same benzyl ring substitution pattern but differs in the position of the piperazine moiety.
1-(2-Fluoro-5-(trifluoromethoxy)benzyl)-4-methylpiperazine: This derivative has an additional methyl group on the piperazine ring, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trifluoromethoxy groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2O/c13-11-2-1-10(19-12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUUOFRORFXVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(NE,R)-N-[(5-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267352.png)





